

Dhfr-IN-10 (CAS: 929484-47-9): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Dhfr-IN-10**
Cat. No.: **B12375249**

[Get Quote](#)

An In-depth Review of a Novel Dihydrofolate Reductase Inhibitor with Potent Anti-tuberculosis Activity

Introduction

Dhfr-IN-10, identified as compound 4c in the primary literature, is a potent inhibitor of dihydrofolate reductase (DHFR) from *Mycobacterium tuberculosis* (*M. tuberculosis*).^{[1][2][3]} This technical guide provides a comprehensive overview of its biological activity, mechanism of action, and the experimental protocols utilized for its characterization, intended for researchers, scientists, and drug development professionals in the field of antimicrobial research.

Dihydrofolate reductase is a crucial enzyme in the folate biosynthesis pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.^{[1][2]} Inhibition of DHFR leads to the depletion of these essential molecules, ultimately causing cell death. This makes DHFR a well-established and attractive target for antimicrobial and anticancer therapies.

Quantitative Biological Data

The biological activity of **Dhfr-IN-10** has been evaluated through a series of in vitro assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro DHFR Inhibition

Compound	Target Enzyme	IC50 (µM)	Reference Compound	IC50 (µM)
Dhfr-IN-10 (4c)	M. tuberculosis DHFR	4.21	Trimethoprim	6.23

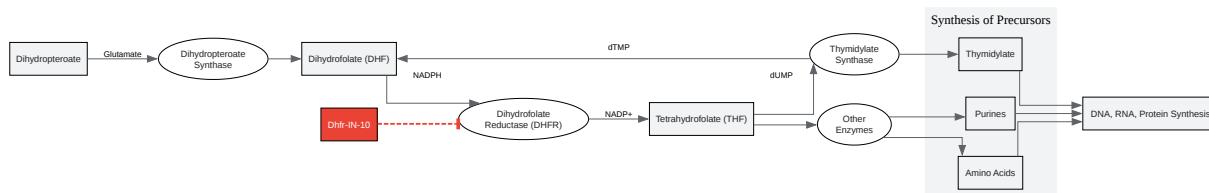
IC50: The half maximal inhibitory concentration.

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Compound	M. tuberculosis (µg/mL)	P. aeruginosa (µg/mL)	E. coli (µg/mL)	S. aureus (µg/mL)	B. subtilis (µg/mL)
Dhfr-IN-10 (4c)	0.12	15.62	>500	>500	250
Isoniazid	0.12	-	-	-	-
Amoxicillin	-	31.25	62.5	7.8	31.25

MIC: The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Table 3: Antimicrobial Activity (Minimum Bactericidal Concentration - MBC)


Compound	P. aeruginosa (µg/mL)	E. coli (µg/mL)	S. aureus (µg/mL)	B. subtilis (µg/mL)
Dhfr-IN-10 (4c)	31.25	>500	>500	500

MBC: The lowest concentration of an antimicrobial agent required to kill a particular bacterium.

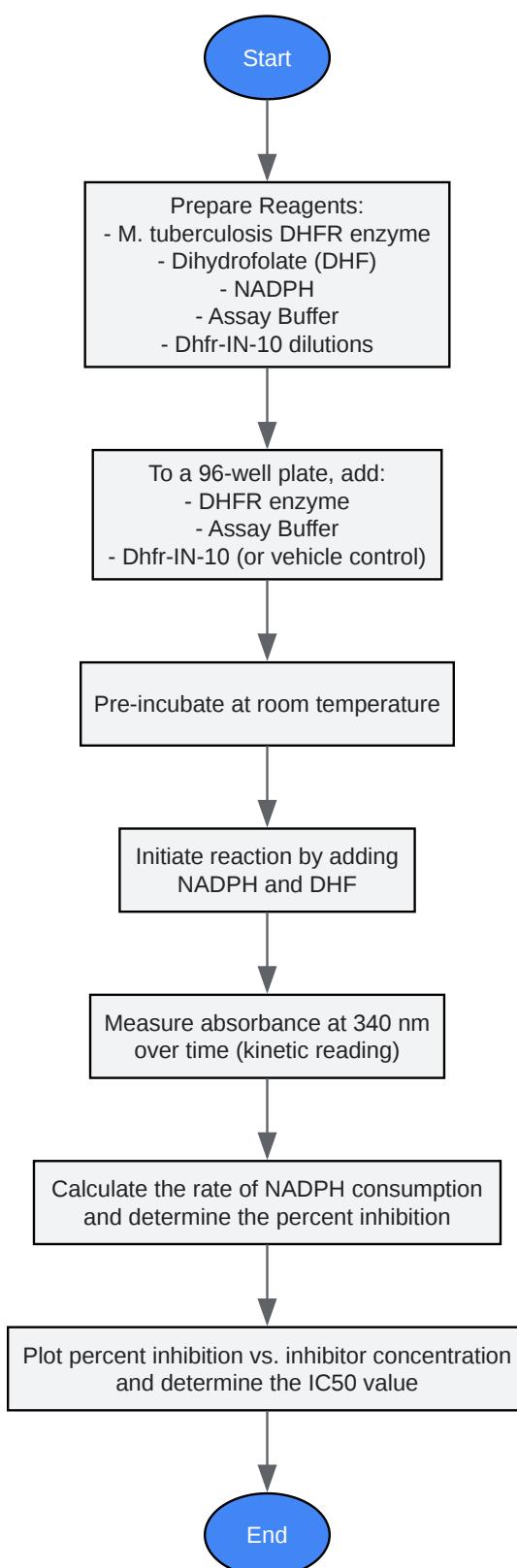
Mechanism of Action and Signaling Pathways

Dhfr-IN-10 exerts its biological effect through the direct inhibition of the dihydrofolate reductase enzyme. By binding to DHFR, it blocks the conversion of dihydrofolate to tetrahydrofolate, a critical step in the folate metabolic pathway. This disruption of folate metabolism inhibits the synthesis of essential precursors for DNA, RNA, and protein synthesis, ultimately leading to cell death.^{[1][2]}

The following diagram illustrates the folate biosynthesis pathway and the inhibitory action of **Dhfr-IN-10**.

[Click to download full resolution via product page](#)

Caption: Inhibition of DHFR by **Dhfr-IN-10** blocks THF synthesis.


Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of **Dhfr-IN-10**.

In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay

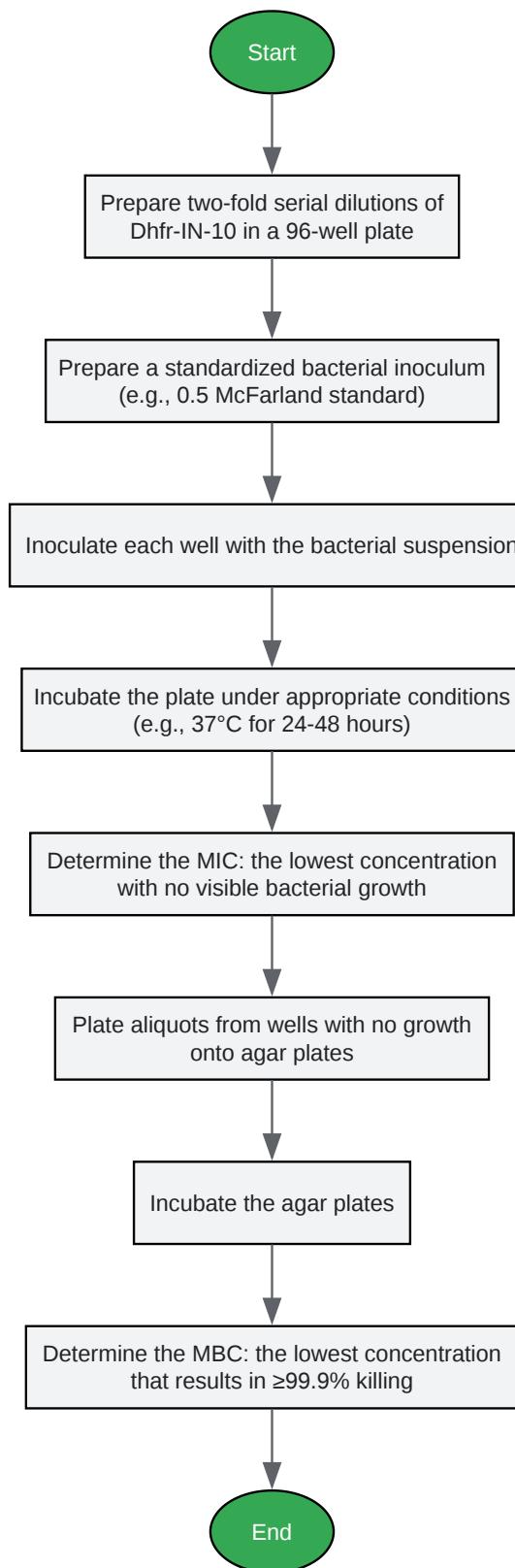
This assay determines the concentration of an inhibitor required to reduce the activity of the DHFR enzyme by 50% (IC₅₀).

Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for the in vitro DHFR inhibition assay.

Detailed Protocol:


- Reagent Preparation:
 - Recombinant *M. tuberculosis* DHFR enzyme was expressed and purified.
 - A stock solution of dihydrofolate (DHF) was prepared in assay buffer.
 - A stock solution of NADPH was prepared in assay buffer.
 - Serial dilutions of **Dhfr-IN-10** were prepared in the appropriate solvent (e.g., DMSO) and then diluted in assay buffer.
 - The assay buffer typically consists of a buffered solution at a physiological pH (e.g., 50 mM potassium phosphate, pH 7.5) containing agents to maintain protein stability.
- Assay Procedure:
 - In a 96-well UV-transparent microplate, the DHFR enzyme and varying concentrations of **Dhfr-IN-10** (or vehicle control) were added to the assay buffer.
 - The plate was pre-incubated for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
 - The enzymatic reaction was initiated by the addition of a mixture of NADPH and DHF.
 - The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, was monitored kinetically using a microplate reader.
- Data Analysis:
 - The initial rate of the reaction (slope of the linear portion of the absorbance vs. time curve) was calculated for each inhibitor concentration.
 - The percent inhibition was calculated using the formula: % Inhibition = $(1 - (\text{Rate with inhibitor} / \text{Rate of control})) * 100$.

- The IC₅₀ value was determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (MIC and MBC Determination)

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined using the broth microdilution method.[\[1\]](#)[\[2\]](#)

Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for MIC and MBC determination.

Detailed Protocol:**• MIC Determination:**

- Two-fold serial dilutions of **Dhfr-IN-10** were prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
- A standardized inoculum of the test bacteria (e.g., *M. tuberculosis*, *P. aeruginosa*, *E. coli*, *S. aureus*, *B. subtilis*) was prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
- Each well was inoculated with the bacterial suspension. Positive (no drug) and negative (no bacteria) controls were included.
- The plates were incubated under conditions suitable for the growth of the specific bacterium.
- The MIC was determined as the lowest concentration of **Dhfr-IN-10** that completely inhibited visible growth of the bacteria.

• MBC Determination:

- Following the MIC determination, an aliquot (e.g., 10 µL) from each well that showed no visible growth was plated onto an appropriate agar medium.
- The agar plates were incubated to allow for the growth of any surviving bacteria.
- The MBC was defined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial inoculum.

Conclusion

Dhfr-IN-10 is a promising new inhibitor of *M. tuberculosis* DHFR with potent antitubercular activity. Its mechanism of action via the inhibition of the essential folate pathway is well-understood. The provided quantitative data and detailed experimental protocols offer a solid foundation for further research and development of this compound as a potential therapeutic agent against tuberculosis. Further studies could focus on its *in vivo* efficacy, pharmacokinetic and pharmacodynamic properties, and potential for combination therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis, Antimicrobial Evaluation, Molecular Modeling, and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Dhfr-IN-10 (CAS: 929484-47-9): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12375249#dhfr-in-10-cas-number-929484-47-9>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com